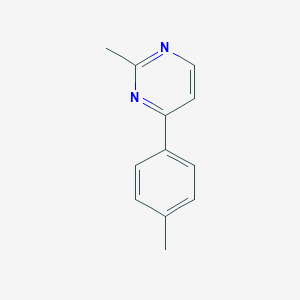

2-Méthyl-4-(p-tolyl)pyrimidine

Vue d'ensemble

Description

2-Methyl-4-(p-tolyl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including being components of nucleic acids The compound 2-Methyl-4-(p-tolyl)pyrimidine features a pyrimidine ring substituted with a methyl group at the second position and a p-tolyl group at the fourth position

Applications De Recherche Scientifique

2-Methyl-4-(p-tolyl)pyrimidine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Mode of Action

Pyrimidine derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some pyrimidine derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

It’s worth noting that pyrimidine derivatives have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(p-tolyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with p-tolylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of 2-Methyl-4-(p-tolyl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance yield and efficiency. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-4-(p-tolyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of pyrimidine carboxylic acids.

Reduction: Formation of pyrimidine alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Comparaison Avec Des Composés Similaires

2-Methyl-4-phenylpyrimidine: Similar structure but with a phenyl group instead of a p-tolyl group.

4-(p-Tolyl)pyrimidine: Lacks the methyl group at the second position.

2,4-Dimethylpyrimidine: Contains two methyl groups instead of a methyl and a p-tolyl group.

Uniqueness: 2-Methyl-4-(p-tolyl)pyrimidine is unique due to the presence of both a methyl group and a p-tolyl group, which imparts distinct chemical properties and reactivity

Activité Biologique

2-Methyl-4-(p-tolyl)pyrimidine, a derivative of pyrimidine, has garnered interest in the scientific community due to its potential biological activities. This compound features a methyl group at the 2-position and a p-tolyl group at the 4-position of the pyrimidine ring, contributing to its unique chemical properties and biological effects. The following sections will explore its synthesis, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 2-Methyl-4-(p-tolyl)pyrimidine is C12H12N2. The compound can be synthesized through various methods, including:

- Condensation reactions involving appropriate precursors.

- Cyclization methods that utilize substituted anilines and other reactive intermediates.

These synthetic routes allow for modifications that can enhance the biological activity of the compound.

Antimicrobial Properties

Pyrimidine derivatives, including 2-Methyl-4-(p-tolyl)pyrimidine, have shown promising antimicrobial activity against various bacteria and fungi. Research indicates that many pyrimidine compounds exhibit significant effects against pathogens, suggesting that this compound may also possess similar properties.

Anticancer Activity

Pyrimidine derivatives are frequently investigated for their anticancer properties . Studies have shown that modifications in the pyrimidine structure can lead to enhanced cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 2-Methyl-4-(p-tolyl)pyrimidine may inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle progression .

Neuroprotective and Anti-inflammatory Effects

Recent investigations into pyrimidine derivatives have highlighted their neuroprotective and anti-inflammatory activities. A study focusing on triazole-pyrimidine hybrids revealed significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in human microglia cells, suggesting potential therapeutic applications for neurodegenerative diseases. While specific data on 2-Methyl-4-(p-tolyl)pyrimidine is sparse, it is reasonable to hypothesize similar effects based on its structural characteristics.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activity. For example, modifications at different positions on the pyrimidine ring can lead to varying degrees of potency against cancer cells or pathogens. In related studies, compounds with specific substituents demonstrated enhanced inhibitory effects on cancer cell lines such as MCF-7 and HCT-116 .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer agent |

| 4-Aminopyrimidine | Amino group at position 4 | Various biological activities |

| 2-Methyl-4-(p-tolyl)pyrimidine | Methyl and p-tolyl groups | Potential antimicrobial and anticancer properties |

Propriétés

IUPAC Name |

2-methyl-4-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-5-11(6-4-9)12-7-8-13-10(2)14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOQZWZDLZDOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507433 | |

| Record name | 2-Methyl-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19927-61-8 | |

| Record name | 2-Methyl-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.